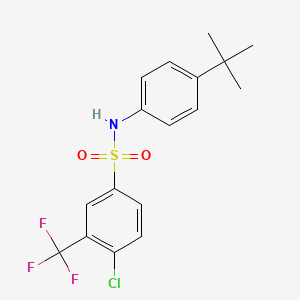

6-fluoro-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "6-fluoro-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide" belongs to the class of 1,2,4-benzothiadiazine dioxides, which are known for their diverse biological activities. This particular compound is not directly mentioned in the provided papers, but the papers do discuss related compounds that share the benzothiadiazine dioxide core structure. These compounds have been studied for their potential as cognitive enhancers and as modulators of biological receptors such as AMPA receptors and ATP-sensitive potassium channels .

Synthesis Analysis

The synthesis of related 1,2,4-benzothiadiazine dioxides typically involves the introduction of various substituents to the benzothiadiazine ring to modulate the compound's biological activity. For instance, paper describes the synthesis of a series of compounds with different alkyl chains bearing fluorine atoms to improve pharmacokinetic properties. Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be applied to introduce the trimethoxyphenyl group and the fluorine atom at specific positions on the benzothiadiazine ring.

Molecular Structure Analysis

The molecular structure of benzothiadiazine dioxides is characterized by the presence of a heterocyclic thiazine ring, which in the case of the compounds described in paper , adopts a half-chair conformation. The presence of substituents like chlorine and fluorine atoms, as well as alkyl or alkoxy groups, can influence the conformation and stability of the molecule through intramolecular hydrogen bonds and other non-covalent interactions.

Chemical Reactions Analysis

The chemical reactivity of benzothiadiazine dioxides is influenced by the substituents present on the ring system. For example, the introduction of electron-withdrawing groups such as fluorine can affect the electron density of the molecule and thus its reactivity. The compounds discussed in paper were tested for their ability to open ATP-sensitive potassium channels, indicating that the chemical structure allows for interaction with biological targets, which is a form of chemical reactivity in a biological context.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine dioxides are closely related to their molecular structure. The presence of multiple substituents can affect properties such as solubility, melting point, and stability. For instance, the introduction of fluorine atoms has been shown to enhance the metabolic stability of these compounds, as discussed in paper . This suggests that the compound may also exhibit improved pharmacokinetic properties due to the presence of the fluorine atom.

Aplicaciones Científicas De Investigación

Intramolecular Hydrogen Bonds and Structural Stability

Compounds structurally similar to the one of interest, such as derivatives of benzothiadiazine, have been examined for their intramolecular hydrogen bonding and structural stability. For example, studies on N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide show that these compounds are stabilized by extensive intramolecular hydrogen bonds, which could be a relevant aspect for designing drugs with specific conformations for target binding (Siddiqui et al., 2008).

Antimicrobial Applications

Research on derivatives containing fluorobenzamides has shown promising antimicrobial properties. A study on microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine reported significant antimicrobial activity against various bacterial and fungal strains. The presence of fluorine atoms in these compounds was essential for enhancing their antimicrobial effectiveness (Desai et al., 2013).

Tissue-Selective Activity

Compounds with the benzothiadiazine backbone have been synthesized to investigate their selectivity for different tissues, such as pancreatic B-cells. These studies aim to develop drugs with improved potency and selectivity, highlighting the therapeutic potential of benzothiadiazine derivatives in managing conditions like diabetes (de Tullio et al., 2003).

Antioxidant Properties

The synthesis and evaluation of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have revealed that these compounds possess moderate to significant radical scavenging activity. This suggests potential applications in developing treatments for oxidative stress-related diseases (Ahmad et al., 2012).

Myorelaxant Activity

Some benzothiadiazine derivatives have been shown to exhibit strong myorelaxant activity, particularly on the uterine smooth muscle. This indicates potential applications in conditions requiring muscle relaxation without significant effects on insulin secretion or vascular myogenic activity (Khelili et al., 2012).

Propiedades

IUPAC Name |

6-fluoro-1,1-dioxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O6S/c1-25-12-7-10(8-13(26-2)15(12)27-3)19-17(22)16-20-11-6-9(18)4-5-14(11)28(23,24)21-16/h4-8,16,20-21H,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQAGOZGRNNJGSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2NC3=C(C=CC(=C3)F)S(=O)(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}benzenecarboxylate](/img/structure/B2529802.png)

![4-methyl-N-{[1-methyl-5-(2-thienylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methyl}-N-phenylbenzamide](/img/structure/B2529807.png)

![2-{2-[1-(Naphthalen-1-yl)ethylidene]hydrazin-1-yl}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2529809.png)

![3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid](/img/structure/B2529814.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2529816.png)

![methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate](/img/structure/B2529820.png)